molecular formula C4H5N3S3 B13853345 5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carbothioamide

5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carbothioamide

Cat. No.: B13853345
M. Wt: 191.3 g/mol
InChI Key: MQLMTPLHQRWPED-UHFFFAOYSA-N
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Description

5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carbothioamide is a heterocyclic compound containing sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carbothioamide typically involves the reaction of thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization. The reaction is usually carried out in an ethanol solvent with a base such as potassium hydroxide or sodium hydroxide. The reaction mixture is heated under reflux to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carbothioamide involves its interaction with various molecular targets. The compound can inhibit enzymes or bind to receptors, thereby modulating biochemical pathways. The sulfur and nitrogen atoms in the thiazole ring play a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-2-mercaptothiazole-4-carboxamide
  • 5-amino-2-thioxo-2,3-dihydro-thiazole-4-carboxylic acid amide
  • 5-amino-2-thioxo-1,3-thiazoline-4-carboxamide

Uniqueness

5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carbothioamide is unique due to its specific arrangement of sulfur and nitrogen atoms within the thiazole ring, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C4H5N3S3

Molecular Weight

191.3 g/mol

IUPAC Name

5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carbothioamide

InChI

InChI=1S/C4H5N3S3/c5-2(8)1-3(6)10-4(9)7-1/h6H2,(H2,5,8)(H,7,9)

InChI Key

MQLMTPLHQRWPED-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(=S)N1)N)C(=S)N

Origin of Product

United States

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